

An In-depth Technical Guide to 4-amino-3-methoxy-N-methylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-amino-3-methoxy-N-methylbenzamide

Cat. No.: B1290252

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **4-amino-3-methoxy-N-methylbenzamide**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

4-amino-3-methoxy-N-methylbenzamide is a substituted benzamide with the following key identifiers:

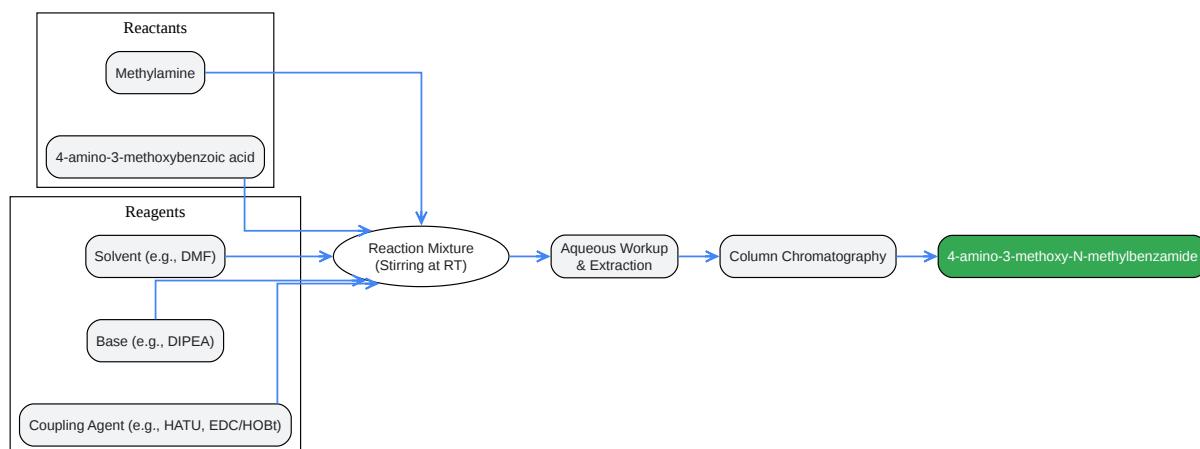
Property	Value	Source
IUPAC Name	4-amino-3-methoxy-N-methylbenzamide	N/A
CAS Number	866329-57-9	[1]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	180.20 g/mol	[1]
Canonical SMILES	CNC(=O)c1ccc(N)c(OC)c1	[2]
InChI	InChI=1S/C9H12N2O2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,10H2,1-2H3,(H,11,12)	[2]

Physicochemical Data

Specific experimental data for the melting point, boiling point, and solubility of **4-amino-3-methoxy-N-methylbenzamide** are not readily available in the current literature. However, based on structurally similar compounds, it is predicted to be a solid at room temperature with some solubility in organic solvents. For comparison, the related compound 3-amino-4-methylbenzamide has a melting point of 128-132°C[3].

Spectral Data

While specific experimental spectra for **4-amino-3-methoxy-N-methylbenzamide** are not publicly available, predicted spectral characteristics can be inferred from its structure and data from analogous compounds.


- ¹H NMR: Protons on the aromatic ring, the methoxy group, the N-methyl group, and the amine group would exhibit characteristic chemical shifts.
- ¹³C NMR: Distinct signals would be expected for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the amide.
- IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, C=O stretching of the amide, and C-O stretching of the methoxy ether.

- Mass Spectrometry: The molecular ion peak $[M]^+$ would be observed at $m/z = 180.09$, corresponding to its molecular weight[2].

Synthesis and Experimental Protocols

A plausible synthetic route for **4-amino-3-methoxy-N-methylbenzamide** involves the amidation of 4-amino-3-methoxybenzoic acid with methylamine. This transformation can be achieved using standard peptide coupling reagents.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Proposed synthesis workflow for **4-amino-3-methoxy-N-methylbenzamide**.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard amidation reactions and may require optimization.

Materials:

- 4-amino-3-methoxybenzoic acid
- Methylamine (as a solution in THF or as a salt)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBT (Hydroxybenzotriazole)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Activation: In a round-bottom flask under an inert atmosphere, dissolve 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF. Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
- Coupling: Add methylamine (1.2 eq) to the reaction mixture.

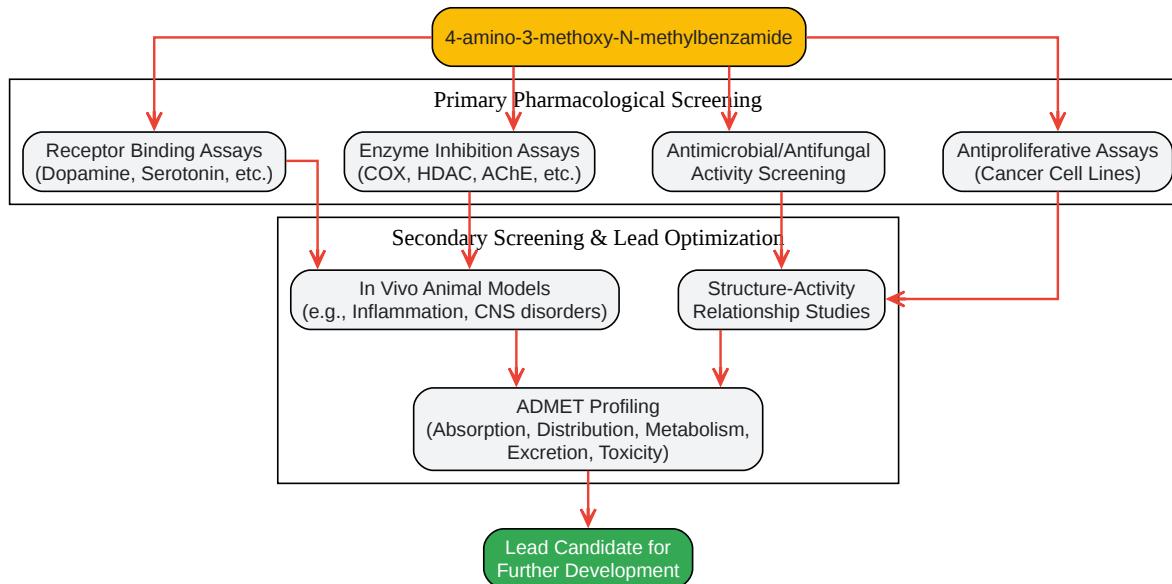
- Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to yield pure **4-amino-3-methoxy-N-methylbenzamide**.

Potential Biological Activity and Applications

While no specific biological activities have been reported for **4-amino-3-methoxy-N-methylbenzamide**, the benzamide scaffold is a well-established pharmacophore present in a wide range of therapeutic agents. The biological activities of substituted benzamides are diverse and depend on the nature and position of the substituents on the aromatic ring and the amide nitrogen.

Potential Therapeutic Areas:

- Antipsychotics: Many substituted benzamides act as dopamine D2 receptor antagonists and are used in the treatment of schizophrenia and other psychotic disorders[4]. The specific substitution pattern of **4-amino-3-methoxy-N-methylbenzamide** would determine its affinity and selectivity for dopamine and other neurotransmitter receptors.
- Antiemetics and Prokinetics: Some benzamides, like metoclopramide, exhibit antiemetic and prokinetic properties through their action on dopamine and serotonin receptors in the gastrointestinal tract.
- Anti-inflammatory and Analgesic Agents: Certain benzamide derivatives have shown anti-inflammatory and analgesic activities, potentially through the inhibition of enzymes like cyclooxygenase (COX)[5].


- Anticancer Activity: Recent studies have explored benzamide derivatives as potential anticancer agents, with some showing inhibitory activity against protein kinases or as histone deacetylase (HDAC) inhibitors[6].
- Antimicrobial and Antifungal Agents: The benzamide structure has been incorporated into compounds with antibacterial and antifungal properties[7].
- Acetylcholinesterase Inhibitors: Some benzamide derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease[8][9].

Further pharmacological screening of **4-amino-3-methoxy-N-methylbenzamide** is necessary to elucidate its specific biological activities and therapeutic potential. The presence of the amino and methoxy groups on the benzene ring, along with the N-methyl amide, provides a unique chemical structure that could lead to novel pharmacological properties.

Structure-Activity Relationship (SAR) Considerations

The biological activity of benzamide derivatives is highly sensitive to their substitution patterns. For instance, the position of substituents on the benzoyl ring can significantly influence receptor binding affinity and selectivity[8]. Similarly, the nature of the substituent on the amide nitrogen can impact the compound's pharmacokinetic and pharmacodynamic properties. Structure-activity relationship studies of a library of analogs of **4-amino-3-methoxy-N-methylbenzamide** would be crucial in optimizing its potential therapeutic effects.

Logical Relationship Diagram for Potential Pharmacological Screening

[Click to download full resolution via product page](#)

Logical workflow for the pharmacological evaluation of **4-amino-3-methoxy-N-methylbenzamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 866329-57-9|4-Amino-3-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. Buy Online CAS Number 866329-57-9 - TRC - 4-Amino-3-methoxy-N-methylbenzamide | LGC Standards [lgcstandards.com]

- 3. 1018525-84-2|4-Amino-N-(3-methoxypropyl)-3-methylbenzamide|BLD Pharm [bldpharm.com]
- 4. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-amino-3-methoxy-N-methylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290252#4-amino-3-methoxy-n-methylbenzamide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com